molecular formula C18H20N2O5 B5526387 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide

Cat. No.: B5526387
M. Wt: 344.4 g/mol
InChI Key: BADQIKJTTFPFML-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a 3-methyl-4-nitro-substituted benzoyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-10-14(5-6-15(12)20(22)23)18(21)19-9-8-13-4-7-16(24-2)17(11-13)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADQIKJTTFPFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 3-methyl-4-nitrobenzoic acid.

    Amide Bond Formation: The primary step involves the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carboxylic acid group of 3-methyl-4-nitrobenzoic acid.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-methyl-4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.

    Oxidation: Corresponding aldehydes or carboxylic acids depending on the extent of oxidation.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For example, it has been shown to bind to alpha7 nicotinic acetylcholine receptors, which are involved in cognitive processes. This binding can lead to neuroprotective effects by reducing the toxicity of beta-amyloid on nerve cells .

Comparison with Similar Compounds

BRL-32872 (N-(3,4-Dimethoxyphenyl)-N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]propyl]-4-nitrobenzamide hydrochloride)

  • Structural Differences : BRL-32872 incorporates an additional propyl-linked dimethoxyphenyl group and a nitrobenzamide core, enhancing its molecular complexity compared to the target compound.
  • Pharmacological Profile: Exhibits dual potassium (IKr) and calcium (ICa-L) channel blockade with EC50 values of 0.028 µM and 2.8 µM, respectively . Contrasts with E-4031, a pure class III antiarrhythmic agent, by lacking reverse frequency-dependent APD prolongation .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences : Lacks the 3-methyl and 4-nitro substituents present in the target compound, resulting in reduced electronic complexity.
  • Synthesis and Properties: Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction . Melting point: 90°C; characterized by 1H and 13C-NMR (Tables 1 and 2 in ). No reported pharmacological data, suggesting its role as a synthetic intermediate rather than a bioactive agent.

Crystal-Structured Analogues (e.g., C24H35N2O5+·Cl−·2H2O)

  • Structural Insights: Features a carbamoylpropylazanium chloride dihydrate structure with dual 3,4-dimethoxyphenethyl groups . Monoclinic crystal system (space group P21/c) with unit cell parameters:
  • $ a = 21.977 \, \text{Å}, \, b = 12.2295 \, \text{Å}, \, c = 10.2217 \, \text{Å}, \, \beta = 93.490^\circ, \, V = 2742.2 \, \text{Å}^3, \, Z = 4 $ .
    • Highlights the role of hydrogen bonding and steric effects in stabilizing nitrobenzamide derivatives .

Functional Group Impact on Bioactivity

Compound Key Substituents Pharmacological Effect
Target Compound 3-Methyl, 4-nitro, 3,4-dimethoxy Hypothesized ion channel modulation (based on BRL-32872 analogy); untested experimentally.
BRL-32872 Dual dimethoxyphenyl, nitrobenzamide Dual K+/Ca2+ channel blockade; antiarrhythmic activity .
Rip-B Unsubstituted benzamide No reported bioactivity; synthetic intermediate .

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